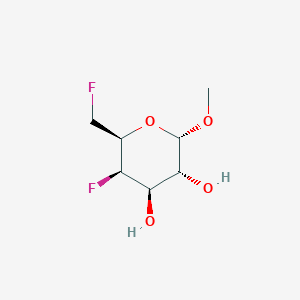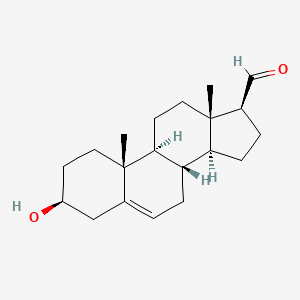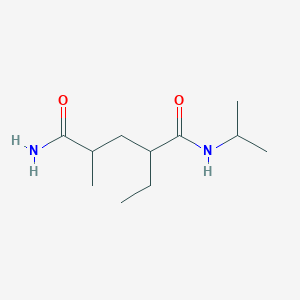
4-ethyl-2-methyl-N'-propan-2-ylpentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(N-isopropylacrylamide-co-acrylamide) is a copolymer composed of N-isopropylacrylamide and acrylamide. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST) around 32°C, where it transitions from a hydrophilic to a hydrophobic state .
準備方法
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-co-acrylamide) can be synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide and acrylamide in the presence of an initiator such as ammonium persulfate and a catalyst like N,N,N’,N’-tetramethylethylenediamine . The reaction is typically carried out in an aqueous solution at a controlled temperature to achieve the desired copolymer composition.
Industrial Production Methods
In industrial settings, the copolymer is produced using similar free radical polymerization techniques but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. The copolymer is then purified and processed into various forms, such as hydrogels or films, depending on the intended application .
化学反応の分析
Types of Reactions
Poly(N-isopropylacrylamide-co-acrylamide) undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The copolymer can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can introduce various functional groups, enhancing the copolymer’s properties .
科学的研究の応用
Poly(N-isopropylacrylamide-co-acrylamide) has a wide range of applications in scientific research:
作用機序
The mechanism by which Poly(N-isopropylacrylamide-co-acrylamide) exerts its effects is primarily based on its thermo-responsive properties. At temperatures below its LCST, the copolymer is hydrophilic and swells in water. Above the LCST, it becomes hydrophobic and collapses, expelling water. This behavior is exploited in various applications, such as drug delivery, where the copolymer can release drugs in response to temperature changes .
類似化合物との比較
Similar Compounds
Poly(N-isopropylacrylamide): A homopolymer with similar thermo-responsive properties but lacks the versatility provided by the acrylamide component.
Poly(acrylamide): A hydrophilic polymer used in various applications but does not exhibit thermo-responsive behavior.
Poly(N-isopropylacrylamide-co-poly(acrylic acid)): Another copolymer with pH and temperature sensitivity, used in environmental applications.
Uniqueness
Poly(N-isopropylacrylamide-co-acrylamide) is unique due to its combination of thermo-responsive and hydrophilic properties, making it suitable for a broader range of applications compared to its homopolymer counterparts .
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
4-ethyl-2-methyl-N'-propan-2-ylpentanediamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-9(6-8(4)10(12)14)11(15)13-7(2)3/h7-9H,5-6H2,1-4H3,(H2,12,14)(H,13,15) |
InChIキー |
CPTSSQYBZLNSDM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C(=O)N)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


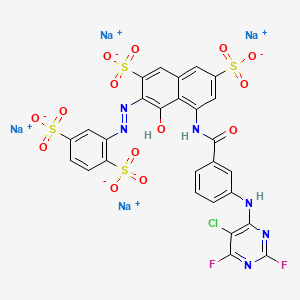
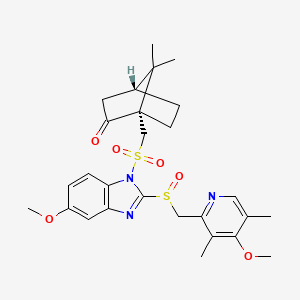
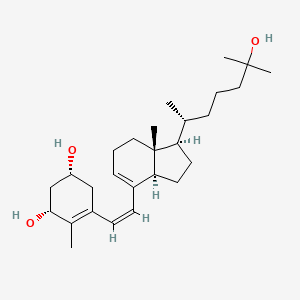

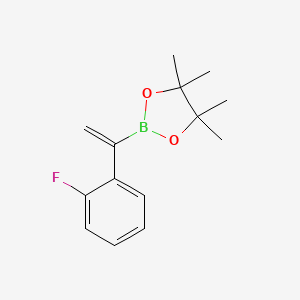
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
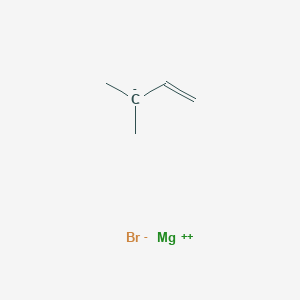

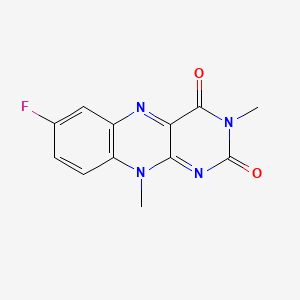
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)

